7H-Perfluoroheptanoyl fluoride

説明

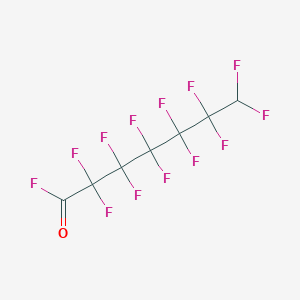

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Fluoride is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant chemical stability and resistance to degradation. It is widely used in various industrial and scientific applications due to its distinctive properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Fluoride typically involves the reaction of heptanoic acid derivatives with fluorinating agents. Common fluorinating agents include sulfur tetrafluoride and trifluoroacetic anhydride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, is common in industrial settings.

化学反応の分析

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Fluoride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Addition Reactions: It can undergo addition reactions with unsaturated compounds, leading to the formation of new carbon-fluorine bonds.

Oxidation and Reduction: The compound is resistant to oxidation and reduction due to the presence of multiple fluorine atoms.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Catalysts: Such as transition metal catalysts for addition reactions.

Solvents: Non-polar solvents like dichloromethane are often used to dissolve the compound and facilitate reactions.

Major Products Formed

The major products formed from reactions involving 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Fluoride depend on the specific reaction conditions and reagents used. Common products include fluorinated organic compounds with enhanced stability and unique chemical properties.

科学的研究の応用

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Fluoride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into organic molecules.

Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved bioavailability and metabolic stability.

Industry: Utilized in the production of specialty chemicals, coatings, and materials with enhanced chemical resistance and durability.

作用機序

The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Fluoride exerts its effects is primarily related to its ability to form strong carbon-fluorine bonds. These bonds are highly stable and resistant to chemical degradation, making the compound an effective reagent in various chemical reactions. The presence of multiple fluorine atoms also influences the compound’s reactivity and interactions with other molecules.

類似化合物との比較

Similar Compounds

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Acrylate

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl Methacrylate

- 2,2,3,3,4,4,5,5,6,6,7,7-Tridecafluoroheptyloxirane

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl Fluoride is unique due to its specific arrangement of fluorine atoms and its ability to participate in a wide range of chemical reactions. Its high chemical stability and resistance to degradation make it particularly valuable in applications requiring durable and long-lasting materials.

生物活性

7H-Perfluoroheptanoyl fluoride (PFHpF) is a perfluorinated compound that belongs to the family of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their strong carbon-fluorine bonds, which confer unique chemical properties, including resistance to degradation. This article focuses on the biological activity of PFHpF, examining its effects on various biological systems, potential toxicity, and implications for human health.

PFHpF has the following chemical structure and properties:

- Chemical Formula : C7F13O

- Molecular Weight : 394.07 g/mol

- CAS Number : 375-73-5

Biological Activity Overview

Research indicates that PFHpF exhibits low acute biological activity. The effective concentrations required to observe biological effects are typically in the millimolar range, which is significantly higher than the concentrations likely encountered in biological systems .

Enzyme Activity

Studies have shown that perfluorinated acids, including PFHpF, have minimal impact on the activity of purified enzymes. For instance, Mulkiewicz et al. (2007) found that the observed effective concentrations for enzyme inhibition were well above probable intracellular levels, suggesting a low acute toxicity profile .

Toxicological Studies

Toxicological assessments have highlighted several key findings regarding the biological effects of PFHpF and related compounds:

- Liver Effects : In animal studies, PFHpF has been associated with hepatomegaly (enlarged liver) and alterations in liver enzyme activities. For example, Fischer-344 rats treated with PFHpA (a related compound) showed no significant increase in hepatic peroxisomal fatty acyl CoA-oxidase activity at certain doses .

- Chain Length Dependency : The toxicity of perfluorinated acids often correlates with their chain length. Longer-chain compounds tend to exhibit more significant toxic effects. For instance, perfluorononanoic acid (PFNA) demonstrated higher toxicity than PFHpA in various tests .

Case Study 1: Hepatic Effects in Rodents

A study conducted by Kudo & Kawashima (2003) investigated the effects of PFHpA on liver function in Wistar rats. The study reported no significant changes in peroxisomal beta-oxidation at doses up to 30 mg/kg body weight. These findings suggest that while there may be some biological activity, it is not pronounced at lower exposure levels.

Case Study 2: Environmental Impact and Human Health

Epidemiological studies have linked exposure to PFAS, including PFHpA and its derivatives, to various health outcomes such as reduced immune response and increased cholesterol levels. A significant concern is the bioaccumulation of these substances through food chains, leading to higher serum levels in humans exposed through contaminated water sources .

Data Table: Summary of Biological Effects

| Compound | Biological Effect | Observed Concentration Range | Reference |

|---|---|---|---|

| PFHpA | Hepatomegaly | >150 mg/kg | Goecke-Flora & Reo, 1996 |

| PFHpA | No increase in FAO activity | Up to 30 mg/kg | Kudo & Kawashima, 2003 |

| PFOA | Increased cholesterol levels | Varies | Fraunhofer IWM Report |

| PFOS | Reduced immune response | Varies | Fraunhofer IWM Report |

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O/c8-1(9)3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(10)21/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZLMEWVHJPIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379831 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5927-65-1 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5927-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl Fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。